

A Comparative Spectroscopic Analysis of *cis*-1,2,3,6-Tetrahydrophthalimide

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Compound of Interest

Compound Name: *cis*-1,2,3,6-Tetrahydrophthalimide

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This guide provides a detailed comparison of the spectroscopic properties of ***cis*-1,2,3,6-Tetrahydrophthalimide** and a related compound, Phthalimide. The analysis is based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ***cis*-1,2,3,6-Tetrahydrophthalimide** and Phthalimide.

Table 1: ¹H NMR Data

Compound	Proton Assignment	Chemical Shift (δ, ppm)
<i>cis</i> -1,2,3,6-Tetrahydrophthalimide	-NH	~8.0-9.0 (broad s)
	-CH=CH-	~5.6 (m)
	-CH-CO	~3.2 (m)
	-CH ₂ -	~2.4 (m)
Phthalimide[1]	-NH	11.38
Aromatic		7.85

Table 2: ^{13}C NMR Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
cis-1,2,3,6-Tetrahydrophthalimide	-C=O	~178
-CH=CH-	~125	
-CH-CO	~40	
-CH ₂ -	~25	
Phthalimide	-C=O	~168
Aromatic (C-N)	~132	
Aromatic (CH)	~123, ~134	

Table 3: IR Spectroscopy Data

Compound	Functional Group	Wavenumber (cm^{-1})
cis-1,2,3,6-Tetrahydrophthalimide	N-H stretch	~3200
C-H stretch (alkene)	~3050	
C-H stretch (alkane)	~2950	
C=O stretch (imide)	~1770, ~1700	
C=C stretch	~1650	
Phthalimide[2]	N-H stretch	~3200
C-H stretch (aromatic)	~3050	
C=O stretch (imide)	~1775, ~1745	
C=C stretch (aromatic)	~1600, ~1470	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
cis-1,2,3,6-Tetrahydrophthalimide[3][4][5]	151	79, 80
Phthalimide[1][6]	147	104, 76

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[7][8][9] Ensure the sample is fully dissolved to form a homogeneous solution.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the nuclei being observed.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11][12]
- **Pellet Formation:** Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]

- **Data Acquisition:** Record the IR spectrum of the KBr pellet using an FT-IR spectrometer over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.^[10]
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

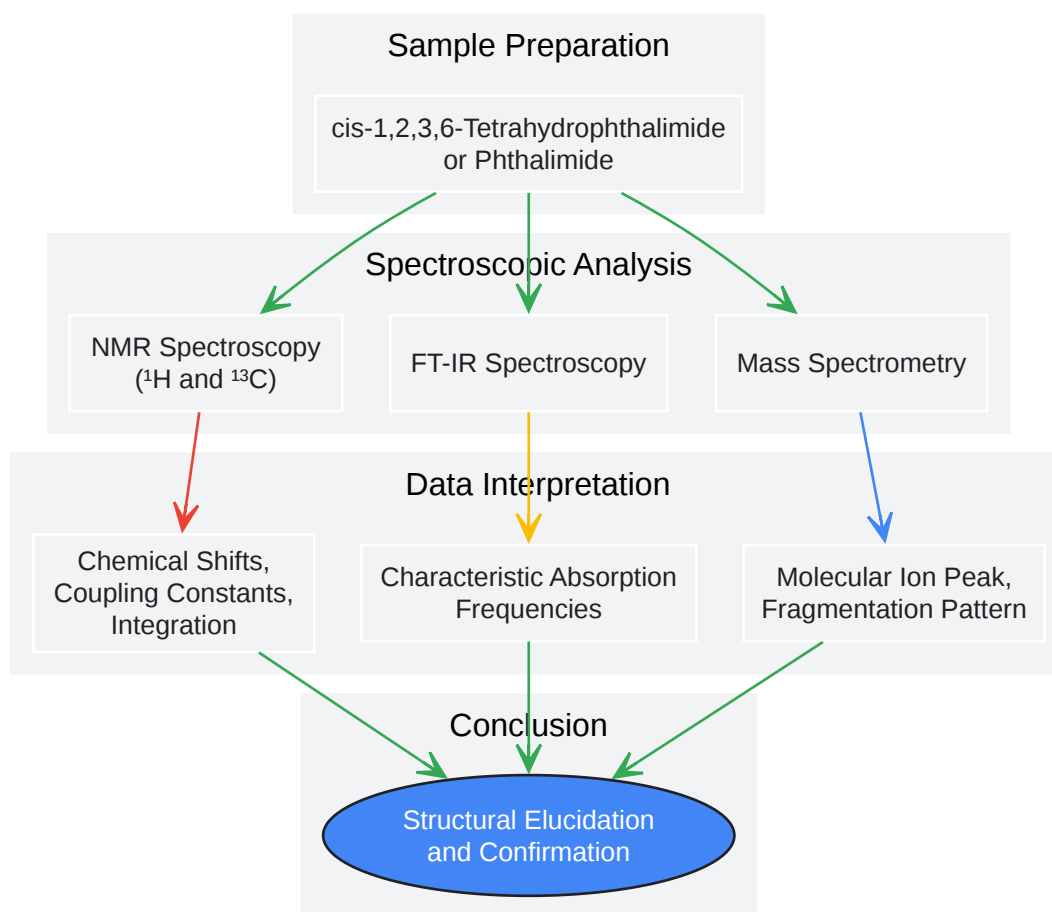
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization (Electron Ionization - EI):** Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.^{[13][14][15][16]}
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak (M^+) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.

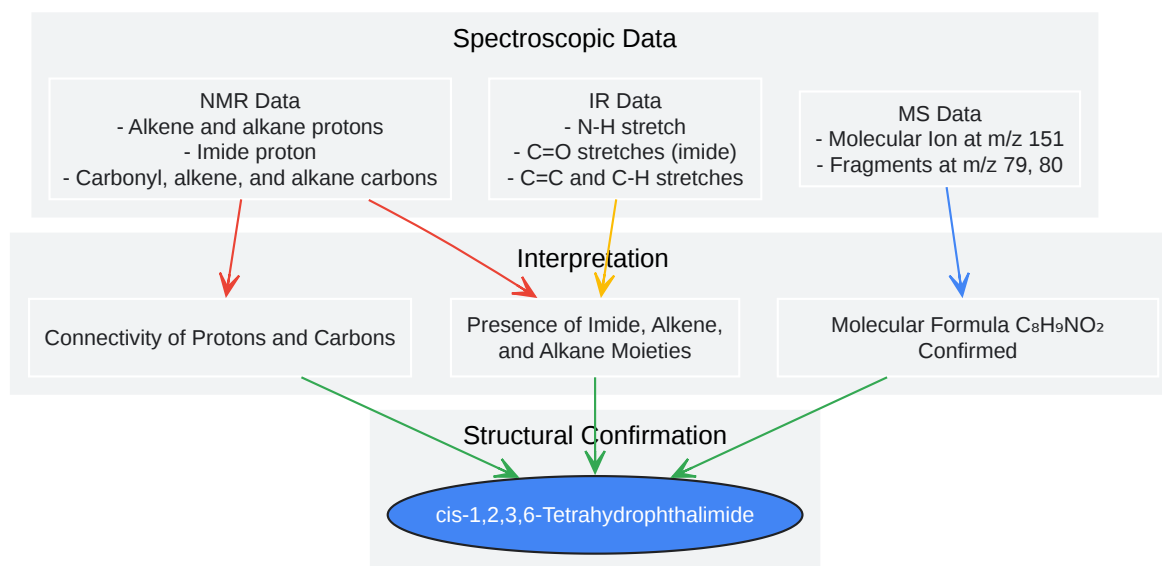


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Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Logic

The combined data from NMR, IR, and MS are used to confirm the structure of ***cis*-1,2,3,6-Tetrahydrophthalimide**.



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Caption: Logical flow for structural elucidation.

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